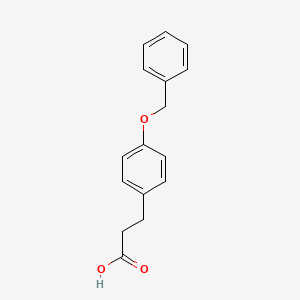

3-(4-Benzyloxyphenyl)propionic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSAUVQZNADEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340082 | |

| Record name | 3-(4-benzyloxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50463-48-4 | |

| Record name | 3-(4-benzyloxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr of 3 4 Benzyloxyphenyl Propionic Acid Analogs

Systematic Elucidation of Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 3-(4-Benzyloxyphenyl)propionic acid analogs, the key pharmacophoric features include the propionic acid moiety, the benzyloxy group, and the substitution patterns on the phenyl ring.

The propionic acid group is a crucial component for the biological activity of many arylpropionic acid derivatives. This functional group, characterized by a carboxylic acid attached to an ethyl chain, often plays a pivotal role in the interaction with biological targets. orientjchem.org

Target Interaction: The carboxylic acid function of the propionic acid moiety is a key hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the binding sites of enzymes and receptors. nih.gov For instance, in the context of anti-inflammatory drugs, this group is known to interact with the active site of cyclooxygenase (COX) enzymes. orientjchem.org

Pharmacokinetic Properties: The acidic nature of the propionic acid group influences the pharmacokinetic profile of the molecule, including its absorption, distribution, metabolism, and excretion (ADME). The pKa of this group affects its ionization state at physiological pH, which in turn impacts its ability to cross biological membranes.

Structural Modifications: Modifications to the propionic acid chain can significantly alter activity. For example, the introduction of substituents on the propionic acid chain has been explored to enhance potency and selectivity. orientjchem.org

A recent study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that this scaffold exhibits structure-dependent antimicrobial activity. nih.gov This highlights the importance of the propanoic acid backbone in defining the biological profile of these compounds.

The benzyloxy group, an ether linkage connecting a benzyl (B1604629) group to the phenyl ring, is another critical determinant of the biological activity of these analogs.

Conformational Flexibility: The ether linkage allows for a degree of conformational flexibility, enabling the benzyl group to adopt an optimal orientation for binding. This adaptability can be crucial for fitting into diverse binding sites.

Metabolic Stability: The benzyloxy group can influence the metabolic stability of the molecule. It may be subject to metabolic cleavage, which can either lead to activation or deactivation of the compound.

In a study on GPR34 antagonists, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were identified as a new class of potent antagonists. nih.govresearchgate.net This discovery underscores the importance of the benzyloxy moiety in achieving high affinity and antagonist activity at this receptor. nih.govresearchgate.net

The substitution pattern on the phenyl ring of this compound offers a versatile handle for modulating the compound's properties and activity. The nature, position, and size of substituents can have profound effects.

Electronic Effects: Electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electron density of the entire molecule, thereby influencing its reactivity and interaction with biological targets. mdpi.com

Steric Effects: The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might be more favorable.

Lipophilicity: The addition of various functional groups can modify the lipophilicity (logP) of the molecule, which is a critical factor for its pharmacokinetic properties, including cell permeability and distribution.

Structure-activity relationship studies on various classes of compounds have consistently shown that the substitution pattern on a central phenyl ring is a key determinant of biological activity. nih.govnih.gov For instance, in a series of 1,4-benzodioxan-related compounds, the nature and position of substituents on the phenyl ring were found to be critical for their selectivity towards α(1)-adrenoreceptor subtypes. nih.gov Similarly, in a study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety on the phenyl ring significantly enhanced antiproliferative activity. mdpi.com

The following interactive table summarizes the impact of different structural features on the activity of this compound analogs based on general SAR principles.

| Structural Moiety | Key Role in Activity | Potential Impact of Modification |

| Propionic Acid | Target interaction (H-bonding), Pharmacokinetics | Altered binding affinity, Modified ADME profile |

| Benzyloxy Group | Hydrophobic interactions, Conformational flexibility | Changes in binding affinity, Altered metabolic stability |

| Phenyl Ring | Electronic effects, Steric hindrance, Lipophilicity | Modulated potency and selectivity, Improved pharmacokinetics |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.com This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

The development of a robust QSAR model begins with the careful selection of molecular descriptors and rigorous model validation. nih.gov

Descriptor Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. The selection of relevant descriptors is a critical step, as they form the basis of the QSAR model. nih.govnih.gov Common descriptors include molecular weight, logP, molar refractivity, and various electronic and steric parameters. The goal is to choose descriptors that are highly correlated with the biological activity of interest while being minimally correlated with each other. researchgate.net

Model Validation: Once a QSAR model is built, it must be rigorously validated to ensure its predictive power and robustness. nih.gov This is typically done using both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) are used to assess the internal consistency and stability of the model. sphinxsai.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development process. nih.gov Statistical parameters such as the squared correlation coefficient (R²), standard error of estimation (SEE), and Fischer's F-statistic are used to evaluate the model's performance. sphinxsai.com

The following table outlines key statistical parameters used in QSAR model validation.

| Statistical Parameter | Description | Desired Value |

| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | Close to 1 |

| q² (Cross-validated R²) | Measures the predictive ability of the model for the training set. | Close to 1 |

| SEE (Standard Error of Estimation) | Represents the standard deviation of the residuals. | Low value |

| F-statistic | Indicates the statistical significance of the model. | High value |

A well-validated QSAR model can be a powerful tool for predicting the biological activity of novel, untested analogs. researchgate.netnih.gov By inputting the calculated descriptors of a new molecule into the QSAR equation, its predicted activity can be estimated without the need for synthesis and biological testing. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. researchgate.net

The predictive power of a QSAR model is its most important attribute. nih.gov A model with high predictive power can significantly accelerate the drug discovery process by:

Identifying promising lead candidates: QSAR models can help identify compounds with high predicted activity from a virtual library.

Guiding lead optimization: The model can provide insights into which structural modifications are likely to improve activity, thus guiding the design of more potent analogs.

Reducing the number of compounds to be synthesized and tested: By focusing on compounds with high predicted activity, the time and resources required for drug development can be significantly reduced.

It is important to note that the predictive power of a QSAR model is limited to the chemical space covered by the training set. Therefore, predictions for compounds that are structurally very different from those in the training set may be less reliable.

Computational Chemistry Approaches in SAR Development

The development of potent and selective analogs of this compound is increasingly reliant on sophisticated computational chemistry techniques. These methods provide deep insights into the molecular interactions governing biological activity, guiding the design of new chemical entities with improved efficacy and properties.

De Novo Design Principles for this compound Inspired Compounds

De novo design is a computational strategy that aims to construct novel molecular structures from the ground up, tailored to fit the specific geometric and chemical features of a biological target's binding site. bris.ac.uk This approach is particularly valuable when seeking to create new chemical scaffolds that are distinct from existing patented structures. For compounds inspired by this compound, the process begins with the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

The design process typically involves two main stages:

Scaffold Generation : Algorithms place molecular "seeds" or fragments within the active site of the target protein and progressively grow them by adding new atoms or functional groups. The this compound structure can provide key starting fragments, such as the benzyloxy-phenyl group or the propionic acid sidechain.

Scoring and Optimization : The newly generated molecules are then evaluated and ranked using scoring functions that predict their binding affinity and drug-like properties. This iterative process allows for the refinement of structures to maximize their potential as drug candidates. nih.gov

By not being constrained to existing chemical libraries, de novo design offers the potential to discover truly innovative compounds with novel modes of action, enhanced stability, and tailored pharmacokinetic profiles. bris.ac.uk

Fragment-Based Drug Design (FBDD) Leveraging this compound Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". wikipedia.orgnih.gov These fragments typically adhere to the "Rule of Three," characterized by a molecular weight under 300 Da, a LogP value less than 3, and fewer than three hydrogen bond donors and acceptors. biosolveit.de Although these fragments usually bind to the target with low affinity, their interactions are often highly efficient in terms of binding energy per atom. nih.govbiosolveit.de

The this compound scaffold can be deconstructed into several key fragments. These fragments can then be used in screening to identify initial hits, which are subsequently grown, linked, or combined to generate a more potent lead compound. biosolveit.de

Table 1: Key Fragments Derived from the this compound Scaffold

| Fragment Name | Chemical Structure | Potential Role in Binding |

| Phenylpropionic acid | C₆H₅-CH₂CH₂COOH | Can form hydrogen bonds and ionic interactions via the carboxylic acid group. The phenyl ring can engage in hydrophobic or pi-stacking interactions. |

| Benzyl ether | C₆H₅-CH₂-O- | The ether linkage provides conformational flexibility. The benzyl group offers a large hydrophobic surface for interaction. |

| 4-Hydroxyphenylpropionic acid | HO-C₆H₄-CH₂CH₂COOH | A core structure found in many biologically active molecules. nih.gov The hydroxyl group can act as a hydrogen bond donor or acceptor. |

This FBDD approach has proven successful in developing drugs for targets previously considered "undruggable." nih.gov

Virtual Screening and Lead Optimization Guided by this compound

Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those most likely to bind to a drug target. nih.govresearchgate.net This method can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS) : When the three-dimensional structure of the biological target is known, molecular docking simulations can be used to predict how well different compounds fit into the binding site. nih.govnih.gov For instance, a library of compounds could be docked into the active site of a receptor to find molecules that mimic the binding of active this compound analogs.

Ligand-Based Virtual Screening (LBVS) : In the absence of a target structure, a known active molecule, such as a potent analog of this compound, can be used as a template to find other compounds with similar shapes and chemical properties. nih.gov

Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This involves making small, targeted chemical modifications to the hit compound to improve its potency, selectivity, and pharmacokinetic properties. benthamscience.comeurekaselect.com For example, structure-activity relationship (SAR) studies on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives led to the identification of compound 5e as a potent GPR34 antagonist. nih.gov

Table 2: Example of Lead Optimization Data

| Compound | Modification | Target | Activity (IC₅₀) |

| Lead Compound | - | GPR34 | 5.0 µM |

| Analog 5d | Substitution on phenoxy ring | GPR34 | 1.35 µM |

| Analog 5e | Optimal substitution on phenoxy ring | GPR34 | 0.059 µM nih.gov |

This iterative cycle of design, synthesis, and testing, guided by computational predictions, significantly accelerates the drug discovery process.

Conformational Analysis and its Influence on Biological Activity

The biological activity of a molecule is not only determined by its chemical composition but also by its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to rotation around its single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial for elucidating its mechanism of action. nih.gov

The key rotatable bonds in this compound, such as the C-O-C ether linkage and the C-C bonds of the propionic acid side chain, allow the molecule to exist in numerous conformations. However, only a specific subset of these conformations, often referred to as the "bioactive conformation," is capable of binding effectively to the target receptor.

Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations and determine the most stable, low-energy structures. nih.gov For example, theoretical investigations on the related molecule (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one have utilized DFT to analyze its molecular geometry and vibrational frequencies, providing insights that align well with experimental data. nih.gov Such analysis can reveal how substitutions on the phenyl rings or modifications to the side chain can influence the molecule's preferred shape and, consequently, its biological activity. mdpi.com By understanding the relationship between conformation and activity, medicinal chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to a significant increase in potency and selectivity. nih.gov

Metabolic and Biotransformation Pathways of 3 4 Benzyloxyphenyl Propionic Acid

Phase I Metabolic Transformations

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For 3-(4-Benzyloxyphenyl)propionic acid, the primary routes of Phase I metabolism are expected to be oxidative processes targeting the benzyloxy group and the phenyl ring.

A principal metabolic pathway for compounds containing a benzyloxy moiety is oxidative debenzylation. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes and involves the cleavage of the ether bond. In the case of this compound, this would lead to the formation of 3-(4-hydroxyphenyl)propionic acid and a benzyl (B1604629) moiety, which would be further metabolized to benzoic acid. This O-dealkylation reaction transforms the parent compound into a more polar phenolic derivative, which can then undergo further metabolic transformations.

Aromatic hydroxylation is another common Phase I metabolic reaction catalyzed by CYP enzymes. This process introduces a hydroxyl group onto the phenyl ring of the molecule. For this compound, hydroxylation could potentially occur on either of the two phenyl rings. The position of hydroxylation is influenced by the electronic properties of the substituents on the ring. The resulting hydroxylated metabolites are more polar and are substrates for subsequent Phase II conjugation reactions.

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I oxidative metabolism. Various CYP isoforms, such as those from the CYP1, CYP2, and CYP3 families, are known to metabolize a wide array of xenobiotics. The specific isoforms involved in the metabolism of this compound would be responsible for both the oxidative debenzylation of the benzyloxy group and the hydroxylation of the phenyl rings. The activity of these enzymes can be influenced by various factors, including genetic polymorphisms and the co-administration of other drugs that may act as inducers or inhibitors.

Table 1: Predicted Phase I Metabolic Transformations of this compound

| Metabolic Reaction | Key Enzymes | Potential Metabolites |

|---|---|---|

| Oxidative Debenzylation | Cytochrome P450 (e.g., CYP3A4, CYP2C9) | 3-(4-hydroxyphenyl)propionic acid, Benzoic acid |

Phase II Conjugation Reactions

Following Phase I metabolism, the modified compounds, as well as the parent drug if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the xenobiotic, which significantly increases its water solubility and facilitates its elimination.

The carboxylic acid group of this compound makes it a prime substrate for glucuronidation. This is a major Phase II metabolic pathway for compounds containing a carboxylic acid moiety. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid, forming an acyl glucuronide. This conjugation dramatically increases the water solubility of the compound, promoting its excretion in urine and/or bile.

Sulfation is another important Phase II conjugation reaction, catalyzed by sulfotransferases (SULTs). This pathway is particularly relevant for the phenolic metabolite, 3-(4-hydroxyphenyl)propionic acid, formed during Phase I metabolism. The hydroxyl group can be conjugated with a sulfonate group, leading to the formation of a sulfate ester. While less common for carboxylic acids, sulfation can sometimes occur at this functional group as well.

Acetylation, catalyzed by N-acetyltransferases (NATs), is a less probable but theoretically possible pathway for this compound. This pathway is more common for compounds with amino or hydrazine groups, but acetylation of other functional groups can occur.

Table 2: Predicted Phase II Conjugation Reactions of this compound and its Metabolites

| Conjugation Reaction | Key Enzymes | Substrate | Conjugated Metabolite |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound | This compound acyl glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 3-(4-hydroxyphenyl)propionic acid | 3-(4-hydroxyphenyl)propionic acid sulfate conjugate |

Enzymatic and Non-Enzymatic Degradation Mechanisms

There is currently no published research that specifically investigates the enzymatic or non-enzymatic degradation mechanisms of this compound. Studies on key metabolic enzyme families, such as cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGTs), have not reported this compound as a substrate. General xenobiotic metabolism would suggest potential pathways such as O-debenzylation to form 3-(4-hydroxyphenyl)propionic acid, followed by further conjugation reactions. However, without experimental data, the specific enzymes involved and the products formed remain unknown. Similarly, non-enzymatic degradation pathways for this compound have not been described in the literature.

Metabolic Stability and Half-Life Determination in In Vitro and In Vivo Systems

No data from in vitro studies, such as those using liver microsomes or hepatocytes, are available to determine the metabolic stability of this compound. Consequently, key parameters like intrinsic clearance and in vitro half-life have not been established. Furthermore, there are no reports from in vivo pharmacokinetic studies in any species that would provide information on the plasma concentration-time profile, and therefore, its in vivo half-life, clearance, and volume of distribution are unknown.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 4 Benzyloxyphenyl Propionic Acid

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating 3-(4-Benzyloxyphenyl)propionic acid from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools employed for these purposes, with chiral chromatography being essential for enantiomeric separations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of an HPLC method are fundamental for the routine analysis and quality control of this compound. A robust HPLC method ensures accurate quantification and purity assessment.

Method Development: A typical reverse-phase HPLC (RP-HPLC) method is often developed for the analysis of moderately polar compounds like this compound. pensoft.netresearchgate.net The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters. A C18 column is a common choice for the stationary phase due to its versatility. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer, to control the pH and ensure good peak shape. pensoft.netresearchgate.netnih.gov Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes during the run, can be employed to achieve optimal separation. researchgate.netgoogle.com UV detection is commonly used, with the wavelength set at a value where the analyte exhibits strong absorbance, for instance, around 225 nm or 264 nm. researchgate.netresearchgate.net

Method Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.gov Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

A new simple normal phase HPLC (NP-HPLC) method was established to separate a similar compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, from ibuprofen (B1674241) sodium, highlighting the adaptability of HPLC methods. researchgate.net

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself has low volatility due to the carboxylic acid group, GC-MS analysis can be performed after derivatization. Derivatization converts the non-volatile acid into a more volatile derivative, typically an ester.

A common derivatization technique involves converting the carboxylic acid to its methyl ester using reagents like diazomethane (B1218177) or by a BF3-catalyzed reaction with methanol. nih.gov Another approach is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) ester. nih.gov

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification based on their mass spectra and fragmentation patterns. nih.gov This technique is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of liquid chromatography used to separate these enantiomers. mz-at.de This separation is crucial in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. mz-at.de

The separation is achieved by using a chiral stationary phase (CSP) in the HPLC column. These CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, is a primary application of this technique. nih.gov

Alternatively, derivatization with a chiral derivatizing agent (CDA) can be employed. scielo.br This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. However, direct separation on a chiral column is often preferred due to its simplicity. The enantiomeric excess can also be determined using other techniques like ³¹P-NMR after derivatization with a suitable phosphorus-containing chiral agent. researchgate.net

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic methods are powerful tools for elucidating the detailed molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, 2D NMR

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the different types of protons in the molecule. For a related compound, 3-(4-hydroxyphenyl)propionic acid, the aromatic protons appear in the range of δ 6.5-7.0 ppm, while the aliphatic protons of the propionic acid chain appear at approximately δ 2.4-2.7 ppm. bmrb.iochemicalbook.com In this compound, additional signals for the benzylic protons (around δ 5.0 ppm) and the protons of the benzyl (B1604629) aromatic ring (around δ 7.3-7.4 ppm) would be expected.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For 3-(4-hydroxyphenyl)propionic acid, the carboxyl carbon appears around δ 173.9 ppm, the aromatic carbons between δ 115.0-155.5 ppm, and the aliphatic carbons at δ 29.6 and 35.7 ppm. bmrb.io For this compound, the benzylic carbon and the carbons of the benzyl group's aromatic ring would also be present. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. docbrown.info

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between atoms. COSY reveals proton-proton couplings, helping to assign protons within the same spin system, such as the propionic acid chain. HSQC correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C signals. bmrb.io HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and carbons. bmrb.io

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~12.0 | ~174 |

| Propionyl CH₂ (α to COOH) | ~2.6 | ~36 |

| Propionyl CH₂ (β to COOH) | ~2.9 | ~30 |

| Phenyl Ring (C1) | - | ~132 |

| Phenyl Ring (C2, C6) | ~7.1 | ~130 |

| Phenyl Ring (C3, C5) | ~6.9 | ~115 |

| Phenyl Ring (C4) | - | ~157 |

| Benzyl CH₂ | ~5.1 | ~70 |

| Benzyl Ring (C1') | - | ~137 |

| Benzyl Ring (C2', C6') | ~7.4 | ~128 |

| Benzyl Ring (C3', C5') | ~7.3 | ~128 |

| Benzyl Ring (C4') | ~7.3 | ~127 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS/MS) Fragmentation Patterns and Isotope Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. chemguide.co.uksavemyexams.com

In the mass spectrometer, the molecule is ionized, often forming a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. For this compound (C₁₆H₁₆O₃), the expected molecular weight is approximately 256.11 g/mol . nih.gov

Fragmentation Patterns: The molecular ion is often unstable and fragments into smaller, characteristic ions. chemguide.co.uklibretexts.org The fragmentation pattern is a fingerprint of the molecule. For carboxylic acids, common fragmentations include the loss of -OH (M-17) and -COOH (M-45). libretexts.org For this compound, a prominent fragmentation would be the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the loss of the benzyl group, resulting in an ion corresponding to 3-(4-hydroxyphenyl)propionic acid. The McLafferty rearrangement is another possible fragmentation pathway for carboxylic acids. libretexts.org

MS/MS Analysis: Tandem mass spectrometry (MS/MS) provides even more detailed structural information. In an MS/MS experiment, a specific fragment ion from the initial mass spectrum is selected and then subjected to further fragmentation. This allows for the elucidation of the structure of the fragment ions and helps to piece together the structure of the original molecule.

Isotope Analysis: High-resolution mass spectrometry can provide the exact mass of the molecule and its fragments, which can be used to determine the elemental composition. The presence of naturally occurring isotopes, such as ¹³C, results in a small M+1 peak in the mass spectrum, the intensity of which can be used to confirm the number of carbon atoms in the molecule. savemyexams.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: a carboxylic acid, a benzyl ether, and substituted aromatic rings.

Theoretical and experimental studies of structurally similar compounds provide a strong basis for assigning the observed vibrational modes. nih.gov The spectrum is typically dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info This broadening is a result of intermolecular hydrogen bonding, which forms dimeric structures in the solid state or in concentrated solutions. The presence of the carbonyl group (C=O) within the carboxylic acid is confirmed by a strong, sharp absorption peak typically appearing between 1725 and 1700 cm⁻¹. docbrown.info

The ether linkage (C-O-C) of the benzyloxy group gives rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically observed as a strong band in the 1260-1200 cm⁻¹ region, while the symmetric stretch appears in the 1050-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the propionic acid chain appears just below 3000 cm⁻¹. nist.gov The C=C stretching vibrations within the two aromatic rings produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the molecule as a whole. docbrown.info

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 | Carboxylic Acid (-COOH) | O-H Stretch (Broad) |

| 3100-3000 | Aromatic | C-H Stretch |

| 2975-2845 | Aliphatic (-CH₂CH₂-) | C-H Stretch |

| 1725-1700 | Carboxylic Acid (-COOH) | C=O Stretch (Strong) |

| 1600-1450 | Aromatic | C=C Ring Stretch |

| 1260-1200 | Benzyl Ether | Asymmetric C-O-C Stretch |

| 1050-1000 | Benzyl Ether | Symmetric C-O-C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. A chromophore is a part of a molecule that absorbs light in the UV-Vis range (typically 200-800 nm). In this compound, the primary chromophores are the two phenyl rings.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of π → π* electronic transitions within the aromatic systems. The benzene (B151609) ring itself typically shows a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. In this compound, the substitution on the phenyl rings—the benzyloxy group and the propionic acid chain—will cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The para-substituted phenyl ring of the propionic acid moiety and the benzyl group's phenyl ring act as the main absorbing systems. Theoretical calculations and experimental data for similar compounds suggest that the absorption maxima (λmax) would likely occur in the 220-230 nm and 270-280 nm regions. nih.gov The exact position and intensity of these bands can be influenced by the solvent used for the analysis due to solvatochromic effects. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) can be employed to theoretically calculate the electronic transition energies and predict the UV-Vis spectrum. nih.gov

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

| Expected λmax (nm) | Electronic Transition | Chromophore |

| ~220-230 | π → π | Phenyl Rings |

| ~270-280 | π → π | Phenyl Rings |

X-ray Crystallography for Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, if such a study were performed, it would be expected to reveal a dimeric structure formed through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules, a common feature for carboxylic acids. docbrown.info The analysis would also precisely define the torsion angles between the phenyl rings and the ether linkage, as well as the conformation of the propionic acid side chain. This data is invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures and the unambiguous identification of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an exceptionally sensitive and selective technique for analyzing this compound, particularly in complex matrices. nih.gov The compound would first be separated from other components using a reversed-phase high-performance liquid chromatography (RP-HPLC) column.

Following separation, the analyte enters the mass spectrometer. Using electrospray ionization (ESI) in negative ion mode, the molecule would be detected as the deprotonated parent ion [M-H]⁻ at a mass-to-charge ratio (m/z) corresponding to its molecular weight. For C₁₆H₁₆O₃, the expected m/z would be approximately 255.1.

In tandem mass spectrometry (MS/MS) mode, this parent ion is selected and fragmented by collision-induced dissociation. The resulting fragment ions provide structural confirmation. Expected fragmentation pathways for this compound would include:

Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids, resulting in a fragment ion at m/z ~211.1.

Cleavage of the benzyl group: Loss of the C₇H₇ radical (91 Da) from the ether linkage, leading to a phenoxy-propionate fragment.

Cleavage of the ether bond: Generating a benzyl cation (m/z 91.1, in positive mode) or related fragments.

Table 3: Potential LC-MS/MS Fragmentation Data for this compound (Negative Ion Mode)

| m/z (approx.) | Ion Identity |

| 255.1 | [M-H]⁻ (Parent Ion) |

| 211.1 | [M-H - CO₂]⁻ |

| 165.1 | [M-H - C₇H₇]⁻ |

Gas Chromatography-Infrared Spectroscopy (GC-IR): Gas chromatography is a powerful separation technique, but the analysis of this compound by GC requires derivatization to increase its volatility and thermal stability. A common method is silylation (e.g., with BSTFA) to convert the acidic proton of the carboxylic acid into a trimethylsilyl (TMS) ester. thermofisher.com

The derivatized sample is then injected into the GC, where it is separated from other volatile compounds. The eluent from the GC column passes through a light pipe in an FTIR spectrometer. nih.gov An IR spectrum is continuously recorded, allowing for the acquisition of a vapor-phase IR spectrum for each separated component. This provides real-time functional group analysis, confirming the identity of the eluted compound by matching its IR spectrum to a reference or by interpreting the characteristic bands of the derivatized molecule (e.g., Si-C and C=O stretches). While less common than GC-MS, GC-IR is a valuable complementary technique, especially for distinguishing between isomers that might have similar mass spectra but different IR spectra. nih.gov

Applications of 3 4 Benzyloxyphenyl Propionic Acid As a Precursor or Scaffold in Material Science and Advanced Chemistry

Polymer Synthesis Incorporating 3-(4-Benzyloxyphenyl)propionic acid Moieties

The structure of this compound lends itself to integration into various polymer backbones, such as polyesters and polyamides, through its carboxylic acid functionality. A key strategy involves using the benzyloxy group as a protected form of a phenol (B47542). This allows for polymerization to proceed without interference from the potentially reactive hydroxyl group. Subsequent debenzylation unmasks the phenol, providing a handle for post-polymerization modification.

A notable example of this approach is seen in the synthesis of functional polylactide (PLA) copolymers. Researchers have synthesized copolymers containing pendant benzyloxy groups by copolymerizing a benzyl-ether substituted monomer with lactide. nih.gov This process yields a polymer with protected functional groups along its chain. The benzyl (B1604629) groups can then be removed to expose hydroxyl groups, which are further modified to introduce carboxylic acid functionalities. This strategy provides a pathway to materials that can be coupled with a variety of amine-containing molecules, demonstrating the utility of the benzyloxy-protected phenol scaffold in creating versatile and biocompatible materials. nih.gov This method highlights a significant potential application for monomers derived from this compound in creating advanced, functional bioplastics and other specialty polymers.

The general synthetic route for such functional polymers can be outlined as follows:

| Step | Description | Key Reagents/Conditions | Resulting Functionality |

| 1. Monomer Synthesis | Modification of a core molecule (e.g., a cyclic ester) to include a benzyloxyphenyl group. | - | Protected hydroxyl group |

| 2. Polymerization | Copolymerization of the functional monomer with a primary monomer (e.g., lactide). | Ring-Opening Polymerization | Polymer with pendant benzyloxy groups |

| 3. Deprotection | Removal of the benzyl protecting group to expose the phenol. | Hydrogenolysis (e.g., H₂, Pd/C) | Polymer with pendant hydroxyl groups |

| 4. Functionalization | Reaction of the hydroxyl group to introduce new functionality. | Succinic anhydride, Pyridine | Polymer with pendant carboxylic acid groups |

This modular approach allows for precise control over the density and type of functional groups within the final polymer, opening avenues for applications in tissue engineering, drug delivery, and advanced coatings.

Design of Functionalized Surfaces and Coatings

The principles used in polymer synthesis can be extended to the design of functionalized surfaces and coatings. The carboxylic acid end of this compound can act as an anchor to graft the molecule onto various substrates, including metal oxides and other polymers. Once tethered to a surface, the benzyloxy group can serve as a latent reactive site.

Following the strategy demonstrated with polylactide copolymers, a surface functionalized with these moieties could undergo debenzylation to expose a high density of phenolic hydroxyls. nih.gov These hydroxyl groups can then be used for further chemical transformations, such as attaching biomolecules, catalysts, or other functional units. For instance, films made from copolymers bearing carboxylic acid groups (derived from the initial hydroxyl-functionalized polymer) have been successfully modified with amine-containing molecules like biotin (B1667282), confirming the accessibility and reactivity of these surface-tethered groups. nih.gov This technique enables the creation of "smart" surfaces with switchable properties or for the specific capture of biological targets.

Incorporation into Nanomaterials for Specific Applications

The functional groups of this compound make it a candidate for the surface modification of nanomaterials, such as iron oxide or gold nanoparticles. The carboxylic acid can coordinate with the nanoparticle surface, forming a protective organic shell. This coating can enhance the colloidal stability of the nanoparticles in various solvents and provide a platform for further functionalization. nih.gov

While direct studies using this compound for this purpose are not widely documented, the approach is well-established for other propionic acid derivatives and molecules with similar functionalities. For example, nanomagnetite particles have been coated with polymers to make them more biocompatible and dispersible for bioengineering applications. nih.gov The benzyl ether on the periphery of a nanoparticle coated with this compound offers a latent hydroxyl group that, after deprotection, could be used to attach targeting ligands, drugs, or imaging agents. This would be particularly valuable in biomedical applications where specific cell targeting and controlled release are desired.

| Nanomaterial Core | Potential Coating Agent | Surface Functional Group | Potential Application after Deprotection |

| Fe₃O₄ (Magnetite) | This compound | Carboxylic Acid (for binding) | MRI contrast agents, drug delivery |

| Au (Gold) | Thiol-derivatized this compound | Thiol (for binding) | Biosensors, photothermal therapy |

| SiO₂ (Silica) | Silane-derivatized this compound | Silane (for binding) | Catalysis, controlled-release carriers |

Role in Supramolecular Chemistry and Self-Assembly

The combination of a hydrogen-bonding carboxylic acid group and a large, rigid aromatic structure makes this compound an interesting building block for supramolecular chemistry. Carboxylic acids are well-known to form predictable hydrogen-bonded dimers, which can serve as a primary motif for self-assembly into larger, ordered structures.

The bulky benzyloxyphenyl group can influence the packing of these molecules through π-π stacking and van der Waals interactions, potentially leading to the formation of liquid crystals, gels, or other complex architectures. The principles of using noncovalent interactions to build sequence-defined functional materials are an emerging area of research. nih.gov For instance, the self-assembly of specifically designed chromophores through noncovalent forces can yield functional supramolecular polymers with applications in optical technologies. nih.gov While the supramolecular behavior of this compound itself is not extensively detailed, the fundamental characteristics of the molecule suggest its potential to act as a "tecton" or building block in the construction of complex, non-covalently bonded materials.

Future Directions and Unexplored Avenues in 3 4 Benzyloxyphenyl Propionic Acid Research

Potential for Development as a Chemical Probe for Biological Systems

The unique structure of 3-(4-Benzyloxyphenyl)propionic acid makes it an intriguing candidate for development as a chemical probe. Its constituent parts, a propionic acid moiety, a phenyl ring, and a benzyl (B1604629) ether group, provide a versatile scaffold for modification. By strategically attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups, researchers can design specialized probes to investigate complex biological systems. These probes could be instrumental in identifying and characterizing new protein targets, elucidating metabolic pathways, and studying cellular signaling cascades. The ability to track the molecule's interactions within a living system in real-time would offer invaluable insights into its mechanism of action and potential off-target effects.

Exploration of Novel Therapeutic Applications Beyond Current Scope

While initial research has hinted at certain biological activities, a vast landscape of potential therapeutic applications for this compound and its derivatives remains largely unexplored. A recent patent highlights the potential of a derivative, 3-(4-(benzyloxy)phenyl)hex-4-inoic acid, in promoting myogenesis and inhibiting muscle atrophy, suggesting applications in treating muscle-related diseases. google.com This is based on its ability to promote the expression of myogenic factors like MyoG and MyHC, while inhibiting the muscle atrophy factor atrogin-1. google.com

Further research into derivatives of similar propionic acid compounds has revealed a range of pharmacological activities. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.comnih.gov Additionally, other propionic acid derivatives have demonstrated analgesic and anti-inflammatory effects, as well as antioxidant and vasodilator properties. nih.govnih.gov These findings suggest that systematic structural modifications of this compound could yield novel drug candidates for a wide array of diseases, including infections, inflammatory conditions, and cardiovascular disorders.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity to accelerate research and development related to this compound. jsr.orgmdpi.com These powerful computational tools can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicity of novel derivatives. nih.gov By employing techniques like deep learning and generative adversarial networks (GANs), researchers can design new molecules with optimized properties for specific therapeutic targets. nih.govorscience.ru

AI and ML algorithms can significantly expedite the drug discovery process by:

Virtual Screening: Rapidly screening large virtual libraries of compounds to identify promising candidates. nih.gov

Predictive Modeling: Forecasting the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. mdpi.com

De Novo Drug Design: Generating entirely new molecular structures with desired pharmacological profiles. nih.gov

This data-driven approach can minimize the time and cost associated with traditional trial-and-error methods, enabling a more efficient and targeted exploration of the therapeutic potential of this compound and its analogs. nih.gov

Sustainable Production and Lifecycle Assessment of this compound

As the potential applications of this compound expand, the development of sustainable and environmentally friendly production methods becomes paramount. Traditional chemical synthesis often relies on harsh reagents and organic solvents, which can have significant environmental footprints. Future research should focus on "green chemistry" approaches to synthesize this compound. This includes exploring the use of renewable starting materials, enzymatic catalysis, and environmentally benign solvent systems. nih.gov A known synthesis method involves the reaction of 3-(4-Hydroxyphenyl)propionic acid with benzyl bromide in the presence of potassium carbonate and tetrahydrofuran. prepchem.com Investigating greener alternatives to this process is a key area for future work.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications | Reference |

| This compound | C16H16O3 | 256.30 | Core structure for derivatization | nih.govuni-freiburg.de |

| 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | 166.17 | Starting material for synthesis | prepchem.com |

| Benzyl bromide | C7H7Br | 171.03 | Reagent in synthesis | prepchem.com |

| 3-(4-(benzyloxy)phenyl)hex-4-inoic acid derivative | Not specified | Not specified | Promotes myogenesis, inhibits muscle atrophy | google.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Varied | Varied | Antimicrobial activity | mdpi.comnih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | C11H10N2O3 | 218.21 | Analgesic and anti-inflammatory effects | nih.gov |

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | C17H26O3 | 282.39 | Antioxidant, vasodilator, anti-arrhythmia agent | nih.gov |

| 3-(4-Aminophenyl)propionic acid | C9H11NO2 | 165.19 | Used in peptide synthesis | sigmaaldrich.com |

| 3-(4-Methoxyphenyl)propionic acid | C10H12O3 | 180.20 | Chemical intermediate | sigmaaldrich.com |

| 3-(3-Benzyloxy-4-methoxyphenyl)propionic acid | C17H18O4 | 286.32 | Chemical intermediate | fishersci.co.uk |

| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid | C10H12O4 | 196.20 | Enhances grip strength, inhibits protein catabolism | mdpi.com |

| alpha-(3-benzylphenyl) propionic acid derivative | Not specified | Not specified | Subject of synthesis process patent | google.com |

Q & A

Basic: What synthetic routes are available for 3-(4-Benzyloxyphenyl)propionic acid, and how can reaction yields be optimized?

The synthesis of this compound typically involves hydrolysis or esterification reactions. For example, a reported method uses alkaline hydrolysis of a benzoylated precursor under reflux conditions (e.g., KOH in ethanol/water) for 30 minutes, achieving a yield of ~73% after purification via solvent extraction and recrystallization . Key factors influencing yield include:

- Reaction time and temperature : Prolonged heating may degrade acid-sensitive intermediates.

- Purification methods : Solvent selection (e.g., ethyl acetate/hexane for recrystallization) impacts purity and recovery .

- Catalyst efficiency : Alkali metal hydroxides (e.g., KOH) are preferred for efficient deprotection of benzyl ethers.

Advanced: How can computational modeling and crystallography resolve structural ambiguities in derivatives of this compound?

The SHELX program suite (e.g., SHELXL) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and intermolecular interactions. For example:

- Hydrogen bonding networks : Crystallographic data can identify interactions between the carboxylic acid group and adjacent aromatic rings, critical for understanding packing behavior .

- Twinning and high-resolution data : SHELXL handles twinned crystals and high-resolution datasets, improving refinement accuracy for derivatives with complex substituents .

- Synchrotron-based studies : High-flux X-ray sources enhance data quality for low-symmetry crystals .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₆H₁₆O₃; MW 256.30) and fragmentation patterns .

- NMR spectroscopy : H NMR identifies the benzyloxy group (δ 5.05 ppm, singlet) and propionic acid chain (δ 2.5–2.8 ppm, multiplet) .

- FT-IR : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1700–1725 cm⁻¹) confirm functional groups .

Advanced: How does the benzyloxy substituent influence the reactivity of this compound in heterocyclic synthesis?

The benzyloxy group acts as a directing and protecting group:

- Electrophilic substitution : The para-benzyloxy group enhances electron density in the aromatic ring, facilitating regioselective reactions (e.g., nitration or halogenation) at the ortho position .

- Deprotection strategies : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis removes the benzyl group, enabling further functionalization to hydroxyphenyl derivatives .

- Heterocycle formation : The acid’s carboxyl group participates in cyclocondensation reactions (e.g., with amines or hydrazines) to form lactams or oxadiazoles .

Basic: What are common impurities in synthesized this compound, and how are they analyzed?

- Byproducts : Incomplete deprotection may leave residual benzyl ethers, detectable via TLC (Rf comparison) or HPLC (retention time shifts) .

- Metal contaminants : ICP-MS identifies trace alkali metals (e.g., K⁺) from hydrolysis reagents .

- Chromatographic resolution : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates the target compound from unreacted precursors .

Advanced: How can isotopic labeling (e.g., 13^{13}13C) of this compound aid in metabolic or mechanistic studies?

- Tracer studies : C-labeled propionic acid chains (e.g., [1-C]-derivatives) track metabolic incorporation into fatty acids or polyketides using NMR or LC-MS .

- Mechanistic insights : Isotopic labeling elucidates reaction pathways, such as decarboxylation or β-oxidation, by monitoring C positional shifts .

- Synthetic protocols : Labeling requires protected intermediates (e.g., benzyl esters) to prevent isotopic dilution during deprotection .

Basic: What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Gloves and goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 20°C to prevent hydrolysis or oxidation .

Advanced: How can this compound serve as a precursor for bioactive molecule libraries?

- Derivatization : The carboxylic acid group is amenable to amide coupling (e.g., EDC/HOBt) with amines, generating diverse analogs for screening .

- Scaffold modification : Bromination or methoxylation of the aromatic ring creates derivatives with varied electronic properties for structure-activity relationship (SAR) studies .

- Natural product synthesis : The compound is a key intermediate in synthesizing phenylpropanoids (e.g., lignans) with antioxidant or anti-inflammatory activity .

Basic: What computational tools predict the physicochemical properties of this compound?

- LogP calculation : Software like ChemAxon or ACD/Labs estimates logP (~2.8), indicating moderate hydrophobicity .

- pKa prediction : The carboxylic acid group has a pKa ~4.5, influencing solubility in buffered solutions .

- Molecular docking : AutoDock Vina models interactions with enzymes (e.g., COX-2) to prioritize derivatives for synthesis .

Advanced: What strategies resolve contradictions in reported reaction yields or spectroscopic data for this compound?

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst ratios) against literature protocols .

- Data cross-validation : Compare NMR/MS results with databases (e.g., PubChem, NIST) to confirm peak assignments .

- Error analysis : Systematic review of purification steps (e.g., solvent volumes, drying time) identifies yield loss sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.